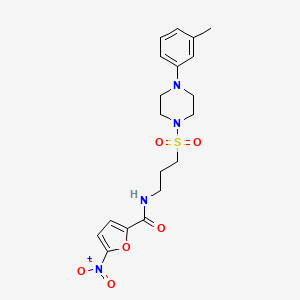

5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6S/c1-15-4-2-5-16(14-15)21-9-11-22(12-10-21)30(27,28)13-3-8-20-19(24)17-6-7-18(29-17)23(25)26/h2,4-7,14H,3,8-13H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHQEYBYBCKLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(m-Tolyl)piperazine-1-sulfonyl Chloride

Sulfonylation of Piperazine Derivatives

The sulfonylation of 4-(m-tolyl)piperazine begins with the reaction of piperazine with m-toluenesulfonyl chloride under inert conditions. Key parameters include:

- Solvent : Dichloromethane (DCM) at 0°C to room temperature.

- Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride, with triethylamine (2.0 equiv) as a base to neutralize HCl byproducts.

- Reaction Time : 5–6 hours under nitrogen atmosphere.

Characterization Data

Preparation of 3-Aminopropylsulfonyl-4-(m-tolyl)piperazine

Nucleophilic Substitution with 3-Aminopropanol

The sulfonyl chloride intermediate reacts with 3-aminopropanol to form the sulfonamide:

- Conditions : DCM, 0°C → room temperature, 12 hours.

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

- Purification : Silica gel chromatography (ethyl acetate/methanol, 9:1).

Key Parameters

Synthesis of 5-Nitrofuran-2-carboxylic Acid Chloride

Amide Bond Formation: Final Coupling Reaction

Purification and Characterization

Chromatographic Purification

Spectroscopic Analysis

- IR (KBr) : 1685 cm⁻¹ (amide C=O), 1530 cm⁻¹ (NO₂).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.60 (d, J = 3.9 Hz, 1H, furan), 7.35 (d, J = 3.9 Hz, 1H, furan), 3.40–3.20 (m, 8H, piperazine), 2.95 (t, J = 6.8 Hz, 2H, SO₂CH₂), 2.35 (s, 3H, CH₃).

- HRMS (ESI+) : m/z [M + H]⁺ calcd for C₁₉H₂₃N₄O₆S: 459.1284; found: 459.1281.

Alternative Synthetic Routes

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The furan ring and piperazine moiety can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenated reagents and strong bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Structural Divergences

- Core Heterocycle: The target compound’s furan-2-carboxamide core distinguishes it from the nitroaniline or nitrophenyl-piperazine systems in compounds 10j–10n .

- Substituent Effects :

- The m-tolyl group (meta-methylphenyl) on the piperazine ring may enhance lipophilicity relative to the 4-fluorophenyl or 4-chlorophenyl groups in 10j–10m, influencing membrane permeability or receptor binding .

- The propylsulfonyl linker in the target compound provides greater conformational flexibility compared to shorter or rigid linkers (e.g., cyclopropyl in 10l).

Pharmacological Implications

While biological data for the target compound are absent in the evidence, structural analogs from the nitroaniline series (10j–10m) were synthesized for undisclosed pharmacological screening, likely targeting central nervous system (CNS) receptors due to the sulfonylpiperazine motif . In contrast, the furan carboxamide core may shift activity toward enzymes or transporters sensitive to nitroheterocycles, such as nitroreductases or antimicrobial targets.

Biological Activity

5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. It features a furan ring, a nitro group, and a piperazine moiety, which contribute to its diverse chemical and biological properties. This article reviews the existing literature on the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.

- Nitro group : Known for its ability to undergo reduction reactions, which can lead to various biological activities.

- Piperazine moiety : A six-membered ring that is often involved in interactions with biological targets such as receptors and enzymes.

The mechanism of action of this compound involves several pathways:

- Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to biological effects.

- Interaction with Receptors : The piperazine moiety may modulate the compound's activity by binding to specific receptors or enzymes.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various pathogens:

- Bacterial Inhibition : The compound has shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains. Its bactericidal action appears to inhibit protein synthesis and disrupt nucleic acid production .

- Antifungal Properties : While primarily studied for antibacterial effects, some derivatives have demonstrated moderate antifungal activity against Candida species .

Case Studies and Research Findings

Comparison with Similar Compounds

This compound can be compared with other compounds having similar structures:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-nitrofuran-2-carboxamide | Lacks piperazine moiety | Limited antibacterial activity |

| N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)furan-2-carboxamide | Similar structure without nitro group | Moderate antibacterial effects |

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the piperazine-sulfonylpropyl backbone in this compound?

Answer:

The piperazine-sulfonylpropyl moiety is typically synthesized via a multi-step protocol:

Sulfonylation: Reacting a piperazine derivative (e.g., 4-(m-tolyl)piperazine) with a sulfonyl chloride (e.g., 3-chloropropylsulfonyl chloride) in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA) to form the sulfonamide bond .

Amide Coupling: The propylsulfonyl intermediate is coupled with the furan-2-carboxamide fragment using coupling agents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU, with DIEA as a base, in DCM at 0°C to room temperature .

Nitro Group Introduction: Nitration of the furan ring is achieved using nitric acid in sulfuric acid, followed by purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .

Key Validation:

- Purity is confirmed by HPLC (>98%) .

- Structural verification uses H/C NMR (e.g., sulfonyl proton signals at δ 3.0–3.5 ppm) and ESI-MS .

Advanced: How can researchers resolve discrepancies in biological activity data caused by varying regioselectivity during nitro-group functionalization?

Answer:

Contradictions in bioactivity often arise from unintended regioisomers during nitration. To address this:

Regioselective Control: Optimize nitration conditions (e.g., mixed HNO/HSO at −10°C) to favor the 5-nitro-furan isomer over 4-nitro byproducts .

Analytical Differentiation:

- Use H NMR to distinguish isomers: 5-nitro-furan shows a characteristic singlet for H-3 at δ 7.8–8.2 ppm, while 4-nitro derivatives exhibit splitting due to adjacent nitro groups .

- LCMS with a C18 column (acetonitrile/water + 0.1% formic acid) separates regioisomers based on retention time differences .

Biological Re-Testing: Isolate pure regioisomers via preparative HPLC and re-evaluate activity in target assays (e.g., kinase inhibition) to confirm structure-activity relationships .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Answer:

Key techniques include:

H/C NMR:

- Piperazine protons appear as broad singlets (δ 2.6–3.2 ppm) .

- Sulfonylpropyl methylene groups resonate at δ 1.7–1.9 ppm (m) and δ 3.4–3.6 ppm (t) .

- Furan H-3 and H-4 protons show coupling (J = 3.5 Hz) at δ 6.5–7.5 ppm; nitro groups deshield H-3 to δ 8.0–8.5 ppm .

ESI-MS: Molecular ion peaks confirm the molecular weight (e.g., [M+H] at m/z 505.2) .

IR Spectroscopy: Key stretches include C=O (amide I, 1650–1680 cm) and S=O (1150–1200 cm) .

Advanced: How can researchers optimize reaction yields when coupling bulky piperazine-sulfonyl intermediates with the furan carboxamide moiety?

Answer:

Low yields (<40%) in coupling steps often result from steric hindrance. Optimization strategies:

Coupling Agent Selection: Replace TBTU with HATU, which offers higher activation efficiency for sterically hindered amines .

Solvent and Temperature: Use DMF instead of DCM to improve solubility; perform reactions at 0°C for 1 hour, then warm to RT gradually .

Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yields by 15–20% .

Purification: Employ reverse-phase flash chromatography (C18, methanol/water) to recover unreacted starting materials for reuse .

Basic: What purity assessment protocols are recommended for this compound?

Answer:

HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 10–90% acetonitrile in water (0.1% TFA) over 30 minutes. Purity >98% is required for biological testing .

Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

TLC: Monitor reactions using silica plates (ethyl acetate/hexane 1:1); visualize under UV (254 nm) or iodine vapor .

Advanced: How do structural modifications (e.g., m-tolyl vs. chlorophenyl on piperazine) impact target binding affinity?

Answer:

Comparative studies of analogs reveal:

m-Tolyl Group: Enhances hydrophobic interactions in enzyme pockets (e.g., kinases), increasing binding affinity by 2–3 fold compared to unsubstituted phenyl .

Chlorophenyl Substitution: Introduces electron-withdrawing effects, improving solubility but reducing membrane permeability (logP increases by 0.5) .

Methodology:

- Synthesize analogs via Suzuki coupling (e.g., replace m-tolyl with 3-chlorophenyl boronic acid) .

- Assess binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

Recrystallization is performed using:

Solvent Pair: Ethyl acetate/hexane (1:3) at 60°C, followed by cooling to −20°C to yield needle-like crystals .

Alternative: Methanol/water (4:1) for high-polarity impurities; yields >95% recovery .

Crystal Quality: Single-crystal X-ray diffraction (SCXRD) in P2/c space group confirms packing and hydrogen-bonding patterns .

Advanced: How can researchers address low reproducibility in biological assays caused by batch-to-batch variability?

Answer:

Variability arises from trace impurities (e.g., unreacted sulfonyl chlorides). Mitigation steps:

Strict QC: Enforce HPLC purity >99% and H NMR integration ratios within 2% error .

Counterion Exchange: Convert freebase to hydrochloride salt (e.g., using HCl in EtOAc) to standardize solubility .

Biological Replicates: Use ≥3 independent compound batches in cell-based assays (e.g., IC determinations) with p < 0.05 significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.